2,2',4,4'-Tetrabromodiphenyl ether
2,2',4,4'-Tetrabromodiphenyl ether
2,2',4,4'-Tetrabromodiphenyl ether is an organobromine compound and an aromatic ether.
1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP).
1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
5436-43-1
VCID:
VC20887617
InChI:
InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H
SMILES:
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
Molecular Formula:
C12H6Br4O
Molecular Weight:
485.79 g/mol
2,2',4,4'-Tetrabromodiphenyl ether
CAS No.: 5436-43-1
Cat. No.: VC20887617
Molecular Formula: C12H6Br4O
Molecular Weight: 485.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,2',4,4'-Tetrabromodiphenyl ether is an organobromine compound and an aromatic ether. 1, 1'-Oxybis[2, 4-dibromobenzene], also known as 2, 2', 4, 4'-tetrabromodiphenyl ether or pbde 47, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 1, 1'-Oxybis[2, 4-dibromobenzene] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1, 1'-Oxybis[2, 4-dibromobenzene] has been primarily detected in blood. Within the cell, 1, 1'-oxybis[2, 4-dibromobenzene] is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 5436-43-1 |
| Molecular Formula | C12H6Br4O |
| Molecular Weight | 485.79 g/mol |
| IUPAC Name | 2,4-dibromo-1-(2,4-dibromophenoxy)benzene |
| Standard InChI | InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H |
| Standard InChI Key | XYBSIYMGXVUVGY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br |
| Melting Point | 82-82.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator